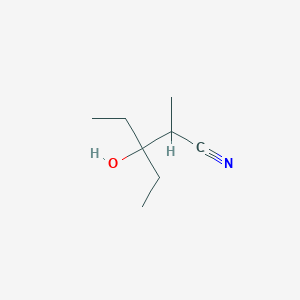![molecular formula C29H18N2O2 B14351276 4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid CAS No. 91270-66-5](/img/structure/B14351276.png)
4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their fused ring structures containing nitrogen atoms. The presence of quinoline and benzoquinoline moieties in its structure makes it a significant molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the Friedländer synthesis, which is a well-known route for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to ensure efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Quinolin-2-yl)benzoic acid
- 3-(Quinolin-6-yl)prop-2-enoic acid
- 4-(2-cyanopropan-2-yl)benzoic acid
Uniqueness
4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
91270-66-5 |
|---|---|
Formule moléculaire |
C29H18N2O2 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
4-(3-quinolin-2-ylbenzo[f]quinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C29H18N2O2/c32-29(33)21-11-9-19(10-12-21)23-17-27(25-15-14-20-6-2-4-8-24(20)30-25)31-26-16-13-18-5-1-3-7-22(18)28(23)26/h1-17H,(H,32,33) |
Clé InChI |
IGSSNXFKPSUQME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C6=CC=C(C=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)




![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)


![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)

![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)



